tert-Butylchlorodiphenylsilane

Descripción general

Descripción

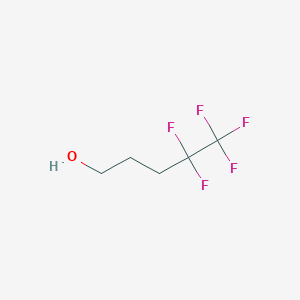

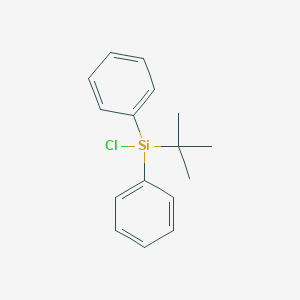

Tert-Butylchlorodiphenylsilane (t-BCDS) is a synthetic organochlorosilane compound with a molecular formula of C10H17ClSi. It is a colorless liquid with a boiling point of 145°C and a melting point of -86°C. t-BCDS has been used in many research applications, such as organic synthesis, catalysis, and biochemistry. It is a versatile compound that can be used in a variety of ways.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Bowser, Nevinger, and Krüger (1988) demonstrated that tert-butylchlorodiphenylsilane reacts with ammonia, primary and secondary amines, or their lithium salts to produce tert-butyldiphenylsilylamines. These compounds are viscous, high-boiling liquids with high thermal stabilities and unusually low reactivities toward hydrolysis (J. R. Bowser, L. R. Nevinger, & S. Krüger, 1988).

Optical Properties and Nanotechnology

Ishikawa et al. (2001) synthesized nanosized, starlike silicon compounds with arms consisting of a tert-butyldimethylsilyloligothienylenedimethylsilyl unit. These molecules showed high fluorescence quantum yields and longer lifetimes than bi- and terthiophene, highlighting their potential in optical applications (M. Ishikawa et al., 2001).

Organometallic Chemistry

Veith, Vogelgesang, and Huch (2002) discussed the formation of cyclosiloxanes containing a gallium atom as a ring member from the reaction of tert-butoxygallane with di- and trisiloxanediols. This research provides insights into the complex interactions and novel compounds in organometallic chemistry (M. Veith, Heidi Vogelgesang, & V. Huch, 2002).

Metalation and Alkylation Studies

Sieburth, Somers, and O'hare (1996) studied the metalation and alkylation between silicon and nitrogen in tert-butyl carbamate derivatives of aminomethyltrialkylsilanes. This research is significant for understanding the chemical behavior and potential applications of these compounds in synthesis (S. Sieburth, J. J. Somers, & H. O'hare, 1996).

Thin Film Applications

Koschwanez, Carlson, and Meldrum (2009) investigated the use of tert-butyl alcohol in spinning thin polydimethylsiloxane (PDMS) films, commonly used in “lab on a chip” devices. They found that tert-butyl alcohol does not swell the underlying PDMS substrate, making it a better solvent for thin film applications (J. Koschwanez, R. Carlson, & D. Meldrum, 2009).

Asymmetric Synthesis of Amines

Ellman, Owens, and Tang (2002) highlighted the versatility of N-tert-butanesulfinyl imines in the asymmetric synthesis of amines. These imines are activated by the tert-butanesulfinyl group and can be used to synthesize a wide range of highly enantioenriched amines (J. Ellman, T. D. Owens, & T. P. Tang, 2002).

Mecanismo De Acción

Target of Action

The primary target of tert-Butylchlorodiphenylsilane (TBDPSCl) is the active hydrogen in silane-based compounds, such as the hydrogen in hydroxyl, carboxyl, and amino groups . The compound acts as a silylating reagent, used in the protection of alcohols and the preparation of silyl ethers .

Mode of Action

TBDPSCl operates by replacing the active hydrogen in silane-based compounds to form stable intermediates . This process is part of a protection and deprotection reaction that is highly efficient, often even quantitative . This makes TBDPSCl widely used in organic synthesis, particularly in drug synthesis .

Biochemical Pathways

The biochemical pathway primarily involves the protection of alcohol hydroxyl groups, phenol hydroxyl groups, primary amine groups, and the preparation of enol silyl ethers . The conditions of alcohol protection are similar to those with tbscl and are generally carried out in DMF, ch2ci2, and THF . Imidazole, triethylamine, and NAH are used as basic reagents .

Pharmacokinetics

Its properties such as its liquid form , boiling point of 90 °C/0.01 mmHg , and density of 1.057 g/mL at 25 °C may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of TBDPSCl’s action is the formation of stable intermediates that can undergo further reactions . After these reactions, the silyl group is removed through a hydrolysis reaction, regenerating the group originally protected by silyl and synthesizing specific compounds . For example, it can be used to synthesize p-benzophenoxazole, a compound with antagonistic activity to the thromboxane receptor .

Action Environment

The action of TBDPSCl is influenced by environmental factors such as temperature and the presence of other reagents. For instance, the reaction is generally carried out at temperatures between 50 and 75°C . The presence of basic reagents like imidazole, triethylamine, and NAH is also necessary . Furthermore, TBDPSCl is moisture sensitive , indicating that the presence of water can affect its stability and efficacy.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

tert-Butylchlorodiphenylsilane is used as a silylating agent for derivatization of alcohols, ketones, carboxylic acids, amines, amides, and mercaptanes selectively into functional groups in different sterical environments

Cellular Effects

It is known that it may cause respiratory irritation .

Molecular Mechanism

It is known that it is used as a silylating agent for derivatization of alcohols, ketones, carboxylic acids, amines, amides, and mercaptanes selectively into functional groups in different sterical environments .

Propiedades

IUPAC Name |

tert-butyl-chloro-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClSi/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYGQXWCZAYSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5069259 | |

| Record name | Silane, chloro(1,1-dimethylethyl)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58479-61-1 | |

| Record name | tert-Butyldiphenylsilyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58479-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyldiphenylchlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058479611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-[chloro(1,1-dimethylethyl)silylene]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, chloro(1,1-dimethylethyl)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butylchlorodiphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYLDIPHENYLCHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BEU48UI4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of tert-butylchlorodiphenylsilane in the context of polymer chemistry?

A1: this compound is primarily used as a protecting agent and modifying agent in polymer synthesis. For instance, it is used to modify the end groups of solution polymerized styrene-butadiene rubber (SSBR) [, ]. This modification results in improved dispersion of carbon black in the rubber matrix, leading to enhanced mechanical properties and lower hysteresis loss, which translates to lower rolling resistance in tires [].

Q2: How does this compound interact with its target in SSBR modification?

A2: this compound reacts with the terminal hydroxyl groups of SSBR chains []. This reaction leads to the attachment of the bulky tert-butyldiphenylsilyl group to the polymer chain ends, effectively "capping" them.

Q3: What are the downstream effects of this modification on the properties of the SSBR?

A3: The bulky tert-butyldiphenylsilyl groups attached to the SSBR chains influence its properties in several ways:

- Improved Carbon Black Dispersion: The bulky groups enhance the compatibility of the SSBR with carbon black fillers, leading to a more uniform dispersion at the nanoscale [].

- Enhanced Mechanical Properties: This improved dispersion contributes to better tensile strength, elongation at break, tear strength, and resilience of the vulcanized rubber [].

- Reduced Hysteresis Loss: The modification leads to lower hysteresis loss, meaning less energy is dissipated as heat during deformation, resulting in lower rolling resistance for tires made from the modified SSBR [].

Q4: Besides polymer chemistry, what are other applications of this compound in scientific research?

A4: this compound is frequently employed as a protecting group for hydroxyl groups in carbohydrate chemistry [, , , , , ]. Its bulky nature often provides regioselectivity, favoring reactions at less sterically hindered hydroxyl groups. The tert-butyldiphenylsilyl group can be later removed under specific conditions to yield the desired deprotected product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.